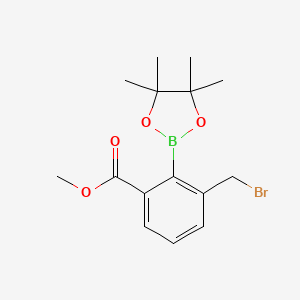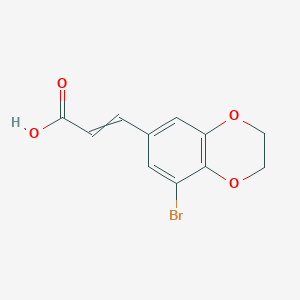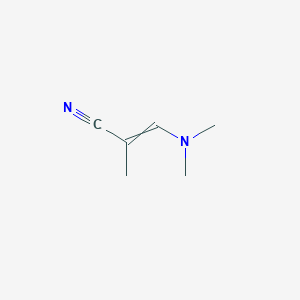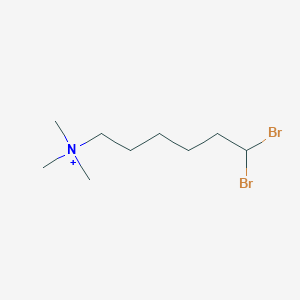
Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de méthyle 3-(bromométhyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-YL) est un composé organique qui comporte un groupe bromométhyle et un groupe dioxaborolane liés à un ester benzoïque. Ce composé est intéressant en synthèse organique et en chimie médicinale en raison de ses propriétés structurelles et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du benzoate de méthyle 3-(bromométhyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-YL) implique généralement la bromation d'un dérivé de benzoate de méthyle suivie de l'introduction du groupe dioxaborolane. Les conditions réactionnelles nécessitent souvent l'utilisation d'agents bromants tels que la N-bromosuccinimide (NBS) en présence d'un initiateur radicalaire tel que l'azobisisobutyronitrile (AIBN). Le groupe dioxaborolane peut être introduit par une réaction de borylation catalysée par le palladium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des procédés continus pour garantir un rendement et une pureté élevés. Les systèmes de micro-réacteurs à flux peuvent être utilisés pour faciliter les étapes de bromation et de borylation, offrant des avantages en termes d'efficacité et de capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de méthyle 3-(bromométhyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-YL) subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe bromométhyle peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles.
Réactions de couplage : Le groupe dioxaborolane est réactif dans les réactions de couplage de Suzuki-Miyaura, permettant la formation de liaisons carbone-carbone avec des halogénoarènes ou des halogénoalcanes.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'azoture de sodium (NaN₃) ou le thiocyanate de potassium (KSCN) dans des conditions douces.
Couplage de Suzuki-Miyaura : Des catalyseurs au palladium tels que Pd(PPh₃)₄ sont utilisés en présence d'une base telle que le carbonate de potassium (K₂CO₃) dans un solvant organique tel que le tétrahydrofurane (THF).
Principaux produits
Produits de substitution : Selon le nucléophile, les produits peuvent inclure des azides, des thiocyanates ou d'autres dérivés substitués.
Produits de couplage : Les principaux produits sont des composés biaryliques formés par le couplage du groupe dioxaborolane avec des halogénoarènes.
Applications de la recherche scientifique
Le benzoate de méthyle 3-(bromométhyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-YL) a plusieurs applications dans la recherche scientifique :
Synthèse organique : Il sert d'intermédiaire polyvalent dans la synthèse de molécules organiques complexes.
Chimie médicinale : Le composé est utilisé dans le développement de produits pharmaceutiques, en particulier dans la synthèse de candidats médicaments qui nécessitent des groupes fonctionnels spécifiques.
Science des matériaux : Il est utilisé dans la préparation de matériaux avancés, y compris les polymères et les nanomatériaux, en raison de sa capacité à subir des réactions de couplage.
Mécanisme d'action
Le mécanisme d'action du benzoate de méthyle 3-(bromométhyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-YL) implique sa réactivité vis-à-vis des nucléophiles et sa capacité à participer à des réactions de couplage. Le groupe bromométhyle agit comme un électrophile, le rendant susceptible d'être attaqué par des nucléophiles. Le groupe dioxaborolane facilite la formation de liaisons carbone-carbone par le biais de réactions de couplage catalysées par le palladium, qui sont cruciales dans la synthèse de composés biaryliques .
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional groups.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo coupling reactions.
Mécanisme D'action
The mechanism of action of Methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromomethyl group acts as an electrophile, making it susceptible to attack by nucleophiles. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are crucial in the synthesis of biaryl compounds .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate de méthyle 3-(chlorométhyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-YL) : Structure similaire mais avec un groupe chlorométhyle au lieu d'un groupe bromométhyle.
Benzoate de méthyle 3-(iodométhyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-YL) : Structure similaire mais avec un groupe iodométhyle.
Unicité
Le benzoate de méthyle 3-(bromométhyl)-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane-2-YL) est unique en raison de la présence à la fois d'un groupe bromométhyle et d'un groupe dioxaborolane. Cette combinaison permet un large éventail de transformations chimiques, ce qui en fait un intermédiaire précieux en synthèse organique et en chimie médicinale .
Propriétés
Formule moléculaire |
C15H20BBrO4 |
|---|---|
Poids moléculaire |
355.03 g/mol |
Nom IUPAC |
methyl 3-(bromomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-10(9-17)7-6-8-11(12)13(18)19-5/h6-8H,9H2,1-5H3 |
Clé InChI |
VFDQYJDAJPLBRP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)

![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)



![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)




